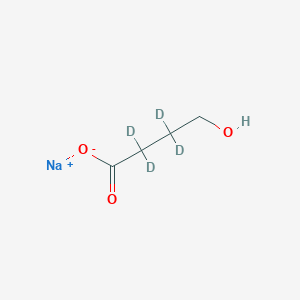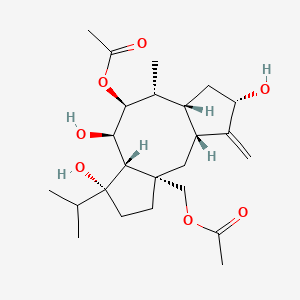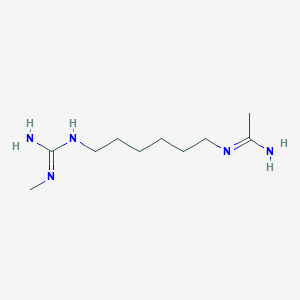
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one, also known as BMTE, is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a drug candidate. BMTE is a member of the thiochromanone family and has a characteristic thiochromanone scaffold, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with various cellular targets. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to exhibit anti-bacterial activity by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable candidate for further research. Additionally, this compound exhibits potent pharmacological activity against various targets, making it a promising drug candidate. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain applications. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one research. One potential area of research is the development of this compound derivatives with improved pharmacokinetic properties. Additionally, the mechanism of action of this compound should be further elucidated to better understand its pharmacological effects. Furthermore, the potential of this compound as a drug candidate for various diseases, such as cancer and inflammation, should be explored in more detail. Finally, the development of novel drug delivery systems for this compound may improve its solubility and bioavailability, making it a more suitable candidate for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential as a drug candidate. This compound exhibits potent pharmacological activity against various targets, including cancer cells, pro-inflammatory cytokines, and bacterial strains. However, further research is needed to fully understand the mechanism of action and pharmacokinetic properties of this compound. Overall, this compound has significant potential as a drug candidate for various diseases, and its development should be further explored in future research.
Métodos De Síntesis
The synthesis method of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the thiochromanone scaffold. The final step involves the introduction of a methylthio group at the 5th position of the thiophene ring. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been studied extensively for its potential as a drug candidate. It has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
| 113544-20-0 | |
Fórmula molecular |
C12H10OS2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2-benzylidene-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
DHFAGGXMBJSCHU-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
SMILES canónico |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
Sinónimos |
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)

